Cas no 1354745-17-7 (4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-)

6-フルオロ-7-メトキシ-2-メチル-4(1H)-キノリノンは、フッ素とメトキシ基を有するキノリノン骨格を特徴とする有機化合物です。分子構造中のフッ素原子は電子吸引効果を示し、7位のメトキシ基は立体電子効果に寄与するため、医薬品中間体や生物活性化合物の合成において高い反応選択性を発揮します。特に、抗生物質や抗癌剤の開発における構造修飾体としての応用が期待されます。結晶性が良好なため精製工程が簡便であり、安定性に優れる点も実用上の利点です。

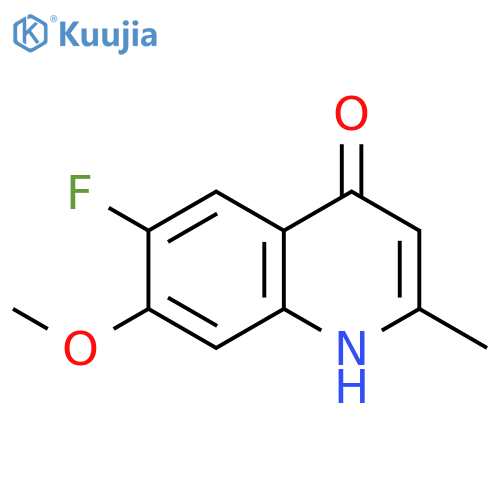

1354745-17-7 structure

商品名:4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-

4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-

- 6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one

- 6-fluoro-7-methoxy-2-methyl-1H-quinolin-4-one

- 1354745-17-7

- 6-Fluoro-7-methoxy-2-methyl-4(1H)-quinolinone

- DTXSID701252326

- MFCD34182976

- E72004

-

- インチ: 1S/C11H10FNO2/c1-6-3-10(14)7-4-8(12)11(15-2)5-9(7)13-6/h3-5H,1-2H3,(H,13,14)

- InChIKey: KCIJNDCYNRLHJR-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(F)C(OC)=C2)C(=O)C=C1C

計算された属性

- せいみつぶんしりょう: 207.06955672g/mol

- どういたいしつりょう: 207.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 38.3Ų

4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1240137-1g |

6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one |

1354745-17-7 | 95% | 1g |

$455 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1240137-10g |

6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one |

1354745-17-7 | 95% | 10g |

$2430 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1240137-250mg |

6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one |

1354745-17-7 | 95% | 250mg |

$265 | 2023-05-17 | |

| Aaron | AR01KZRF-500mg |

6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one |

1354745-17-7 | 98% | 500mg |

$281.00 | 2023-12-16 | |

| Aaron | AR01KZRF-2g |

6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one |

1354745-17-7 | 98% | 2g |

$693.00 | 2023-12-16 | |

| A2B Chem LLC | BA57983-10mg |

6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one |

1354745-17-7 | 10mg |

$135.00 | 2024-04-20 | ||

| A2B Chem LLC | BA57983-100mg |

6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one |

1354745-17-7 | 98% | 100mg |

$120.00 | 2024-01-04 | |

| abcr | AB591077-1g |

6-Fluoro-7-methoxy-2-methylquinolin-4(1H)-one; . |

1354745-17-7 | 1g |

€614.90 | 2024-07-20 | ||

| abcr | AB591077-5g |

6-Fluoro-7-methoxy-2-methylquinolin-4(1H)-one; . |

1354745-17-7 | 5g |

€1744.80 | 2024-07-20 | ||

| eNovation Chemicals LLC | Y1240137-100mg |

6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one |

1354745-17-7 | 95% | 100mg |

$180 | 2023-05-17 |

4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1354745-17-7 (4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1354745-17-7)4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):197/364/1034